N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
Description
The compound N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide features a pyrrolidine-1-carboxamide core substituted with a 4-(tert-butyl)phenyl group at the nitrogen and a pyrimidin-2-yloxy moiety at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)14-5-7-15(8-6-14)22-18(24)23-12-9-16(13-23)25-17-20-10-4-11-21-17/h4-8,10-11,16H,9,12-13H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFIGQEWSLJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of γ-Nitroketones
The pyrrolidine skeleton is efficiently constructed via reductive cyclization of γ-nitroketones, a method validated for sterically hindered systems. For example, Michael addition of nitrocompound 1a to 4,4-dimethylpent-1-en-3-one yields γ-nitroketone 3a , which undergoes Zn/NH4Cl-mediated cyclization to pyrroline N-oxide 4a (57–60% yield over two steps). Subsequent hydrogenation or organometallic addition (e.g., Grignard reagents) furnishes 3,4-unsubstituted pyrrolidines.
Table 1: Reductive Cyclization Conditions and Yields
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| γ-Nitroketone 3a | Zn/NH4Cl | EtOH, 65°C, 12 h | Pyrroline 4a | 60% |
| Pyrroline 4a | H2, Pd/C | MeOH, RT, 6 h | Pyrrolidine | 85% |
Alternative Routes: Dihydropyridine Hydrogenation
Industrial protocols often employ dihydropyridine intermediates for scalability. Hydrogenation of tert-butyl 5-boronate-3,6-dihydro-2H-pyridine-1-carboxylate ([885693-20-9]) under H2/Pd-C yields pyrrolidine-1-carboxylate derivatives in >90% purity. This method avoids harsh cyclization conditions and enables late-stage functionalization.
Introduction of the Pyrimidin-2-yloxy Group
Nucleophilic Aromatic Substitution (SNAr)
The 3-hydroxypyrrolidine intermediate reacts with 2-chloropyrimidine via SNAr, leveraging the electron-deficient pyrimidine ring. Optimal conditions (NaH/DMF, 80°C, 12 h) achieve 75–80% conversion, with excess base critical to deprotonate the hydroxyl group.
Table 2: SNAr Optimization Data
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 3-Hydroxypyrrolidine | NaH | DMF | 80 | 12 | 78% |
| 3-Hydroxypyrrolidine | K2CO3 | DMSO | 100 | 24 | 65% |
Mitsunobu Reaction as an Alternative
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh3) couple 3-hydroxypyrrolidine with 2-mercaptopyrimidine, though yields are lower (50–60%) due to competing oxidation.
Formation of the Carboxamide Moiety
Carboxylic Acid Activation
Hydrolysis of tert-butyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate (TFA/DCM, 90% yield) generates the carboxylic acid, which is activated as an acyl chloride (SOCl2, 95% conversion).
Coupling with 4-(tert-Butyl)aniline
The acyl chloride reacts with 4-(tert-butyl)aniline in dichloromethane with Et3N as a base, achieving 88–92% yield. Alternative coupling agents (HATU, EDCl) reduce epimerization risks in sensitive substrates.
Table 3: Carboxamide Coupling Efficiency
| Activating Agent | Solvent | Base | Temp (°C) | Yield |
|---|---|---|---|---|
| SOCl2 | DCM | Et3N | 25 | 90% |
| HATU | DMF | DIPEA | 0→25 | 85% |
Alternative Synthetic Routes
One-Pot Reductive Amination
A telescoped process condenses 3-(pyrimidin-2-yloxy)pyrrolidine with 4-(tert-butyl)phenyl isocyanate under microwave irradiation (150°C, 20 min), yielding 70% product but requiring rigorous purification.
Enzymatic Resolution
Chiral variants of the target compound are accessed via lipase-mediated resolution of racemic 3-hydroxypyrrolidine, though industrial adoption remains limited due to cost.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance SNAr kinetics but complicate isolation. Recent advances in micellar catalysis (TPGS-750-M/H2O) improve atom economy and reduce waste.
Catalytic Systems
Palladium catalysts (Pd(PPh3)4) enable Suzuki couplings for boronate-containing intermediates, critical for hybrid routes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing the National Cancer Institute's 60 human cancer cell line panel revealed selective activity against breast and renal cancer cells. The compound demonstrated an IC50 value of approximately 15 µM for MDA-MB-468 (breast cancer) and 12 µM for UO-31 (renal cancer) cell lines, suggesting its potential as a lead compound for developing targeted anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Modifications to the pyrimidine and pyrrolidine moieties can lead to variations in biological activity. For instance, substituents on the phenyl ring can significantly alter the compound's binding affinity to target receptors, enhancing its therapeutic potential .
Anti-inflammatory Activity
Emerging evidence suggests that this compound may also possess anti-inflammatory properties. The structural characteristics of this compound indicate potential interactions with inflammatory mediators, possibly inhibiting pro-inflammatory cytokines. This opens avenues for its application in treating inflammatory diseases .
Synthesis and Development
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic routes often include palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the introduction of various functional groups that enhance biological activity .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in preclinical models:
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or alter cellular signaling pathways.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related pyrrolidine-1-carboxamide derivatives:
Key Observations :
- Substituent Effects : The tert-butyl group in the target compound increases lipophilicity compared to fluoro or trifluoromethyl groups in analogs, which may influence membrane permeability and metabolic stability .
- Heterocyclic Moieties: The pyrimidin-2-yloxy group offers hydrogen-bonding sites, whereas imidazo-pyrimidine (Compound 35) or morpholino (Compound 23) substituents enhance target engagement through π-π stacking or solubility .
Comparison :
- The target compound’s synthesis may face challenges in regioselectivity during pyrimidin-2-yloxy attachment, whereas proteasome inhibitors (e.g., 35) rely on transition-metal catalysis for imidazo-pyrimidine formation .
Biological Activity
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and implications in pharmacology.
Structural Features
The compound is characterized by a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl-substituted phenyl group. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 320.41 g/mol. The presence of functional groups such as the carboxamide allows for potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidin-2-yloxy group and the tert-butylphenyl group. Common reagents include pyrrolidine, tert-butylbenzene, and pyrimidine derivatives. The reaction conditions often involve catalysts and controlled temperatures to optimize yield and purity .
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities:
- Anti-Cancer Activity : The compound has been investigated for its potential as an anti-cancer agent. Interaction studies suggest it may bind to specific receptors or enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Neurological Implications : The presence of the pyrimidine moiety suggests possible interactions with purinergic receptors, which could have implications for neurological health.
Case Studies
- High-Throughput Screening : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. IC₅₀ values ranged from 7.9 to 92 µM depending on the cell line tested .
- Mechanistic Studies : Further research has indicated that the compound may inhibit specific enzymes involved in cancer progression, with preliminary IC₅₀ values suggesting competitive inhibition mechanisms similar to established anti-cancer drugs .
Comparative Analysis
The following table summarizes variations among related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methylphenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide | Methyl instead of tert-butyl | Moderate anti-cancer activity | Less lipophilic |
| N-(4-fluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide | Fluorine substitution | Enhanced receptor affinity | Potentially higher potency |
| N-(4-isopropylphenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide | Isopropyl group | Variable biological effects | Unique steric hindrance |
This comparison illustrates how variations in substituents can significantly influence pharmacological profiles and therapeutic applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide?
Synthesis typically involves multi-step organic reactions, including amide coupling and nucleophilic substitution. Key parameters include:
- Temperature : Maintain 0–5°C during pyrimidin-2-yloxy group introduction to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reactivity .
- Catalysts : Employ coupling agents like HATU or EDC for efficient amide bond formation.
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify pyrrolidine ring conformation, tert-butyl group symmetry, and pyrimidinyloxy linkage .
- Mass Spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy) and detect impurities.
- X-ray Crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions for absolute configuration validation .
Q. What physicochemical properties are critical for initial biological screening?
Key properties include:
- LogP : ~3.2 (predicted via computational tools), indicating moderate lipophilicity.
- Aqueous solubility : <10 µM at pH 7.4, necessitating formulation with cyclodextrins or surfactants.
- Thermal stability : DSC analysis reveals decomposition >200°C, suitable for standard storage .
Q. What assays are recommended for preliminary biological activity screening?
- Enzyme Inhibition Assays : Screen against kinases (e.g., PI3K, EGFR) due to pyrimidine’s affinity for ATP-binding pockets.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors).
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Substituent Variation : Replace tert-butyl with cyclopropyl or trifluoromethyl groups to modulate steric/electronic effects.
- Linker Modification : Test pyrrolidine-1-carboxamide vs. piperidine analogs to alter conformational flexibility.
- Biological Testing : Compare IC values across analogs in enzyme assays and correlate with computational docking scores .
Q. How can researchers address low bioavailability observed in preclinical models?
- Prodrug Design : Introduce ester or phosphate groups to enhance solubility.
- Formulation Optimization : Use lipid nanoparticles or PEGylation to improve plasma half-life.
- Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., pyrimidinyloxy cleavage) and block degradation pathways .
Q. How to resolve contradictory data in enzymatic vs. cellular activity assays?
- Assay Conditions : Validate buffer pH, ion concentration, and co-factor availability (e.g., Mg for kinases).
- Off-Target Profiling : Use proteome-wide affinity chromatography or kinome-wide selectivity panels.
- Cellular Uptake : Measure intracellular compound concentration via LC-MS to rule out permeability issues .
Q. What in vivo models are appropriate for studying pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Rodent Models : Administer IV/PO doses (5–20 mg/kg) in Sprague-Dawley rats; collect plasma/tissue samples at 0.5, 2, 6, 12, 24h for LC-MS/MS analysis.
- Disease Models : Use xenograft mice (e.g., HT-29 colon cancer) to correlate plasma exposure (AUC) with tumor growth inhibition .
Q. How to design experiments for identifying off-target effects in complex biological systems?
- Chemical Proteomics : Use immobilized compound probes to capture interacting proteins from cell lysates.
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify synthetic lethal partners.
- Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis, inflammation) post-treatment .
Q. What computational strategies predict binding modes with novel targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for point mutations (e.g., kinase gatekeeper residues).
- Ensemble Docking : Use multiple protein conformations (e.g., from cryo-EM) to account for flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
